Dimethyl spiro[1,3,4-thiadiazolidine-2,9'-fluorene]-3,4-dicarboxylate
Beschreibung
Dimethyl spiro[9H-fluorene-9,5’-[1,3,4]thiadiazolidine]-3,4-dicarboxylate is a complex organic compound characterized by its unique spiro structure.
Eigenschaften
Molekularformel |
C18H16N2O4S |
|---|---|
Molekulargewicht |
356.4g/mol |
IUPAC-Name |
dimethyl spiro[1,3,4-thiadiazolidine-2,9'-fluorene]-3,4-dicarboxylate |
InChI |
InChI=1S/C18H16N2O4S/c1-23-16(21)19-11-25-18(20(19)17(22)24-2)14-9-5-3-7-12(14)13-8-4-6-10-15(13)18/h3-10H,11H2,1-2H3 |
InChI-Schlüssel |
DXRVLDNKEDKSGR-UHFFFAOYSA-N |
SMILES |
COC(=O)N1CSC2(N1C(=O)OC)C3=CC=CC=C3C4=CC=CC=C24 |
Kanonische SMILES |
COC(=O)N1CSC2(N1C(=O)OC)C3=CC=CC=C3C4=CC=CC=C24 |
Herkunft des Produkts |
United States |
Vorbereitungsmethoden
The synthesis of dimethyl spiro[9H-fluorene-9,5’-[1,3,4]thiadiazolidine]-3,4-dicarboxylate typically involves a multi-step processReaction conditions such as temperature, solvent, and catalysts play a crucial role in determining the yield and purity of the final product . Industrial production methods may involve optimization of these conditions to achieve large-scale synthesis with high efficiency.
Analyse Chemischer Reaktionen
Dimethyl spiro[9H-fluorene-9,5’-[1,3,4]thiadiazolidine]-3,4-dicarboxylate undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
This compound has been extensively studied for its applications in scientific research In chemistry, it serves as a building block for the synthesis of more complex moleculesIn the field of materials science, it is used in the development of organic light-emitting diodes (OLEDs) and other electronic devices .
Wirkmechanismus
The mechanism of action of dimethyl spiro[9H-fluorene-9,5’-[1,3,4]thiadiazolidine]-3,4-dicarboxylate involves its interaction with specific molecular targets. These interactions can lead to various biological effects, depending on the pathways involved. The spiro structure of the compound allows it to interact with multiple targets, making it a versatile molecule in both chemical and biological contexts .
Vergleich Mit ähnlichen Verbindungen
When compared to similar compounds, dimethyl spiro[9H-fluorene-9,5’-[1,3,4]thiadiazolidine]-3,4-dicarboxylate stands out due to its unique spiro structure. Similar compounds include other spiro-based molecules used in organic electronics and materials science. the specific arrangement of the fluorene and thiadiazolidine moieties in this compound provides distinct advantages in terms of stability and reactivity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
